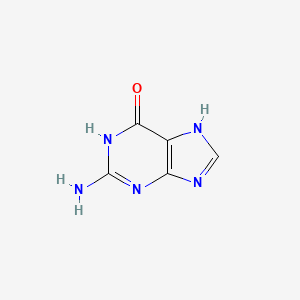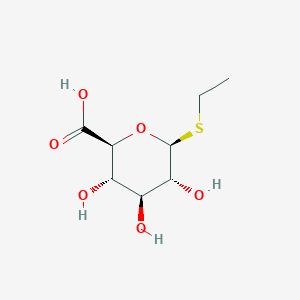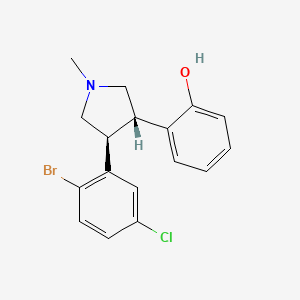
RTI-51 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
RTI-51 Hydrochloride is synthesized through a series of chemical reactions starting from tropane derivativesThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
RTI-51 Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can occur at the carbomethoxy group, leading to the formation of carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RTI-51 Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of phenyltropane derivatives and their chemical properties.
Biology: The compound is used to investigate the role of dopamine transporters in the brain and their involvement in neurological disorders.
Medicine: this compound is studied for its potential use in the treatment of conditions like attention deficit hyperactivity disorder and substance abuse.
Industry: The compound is used in the development of new psychostimulant drugs and as a tool in pharmacological research
Mechanism of Action
RTI-51 Hydrochloride exerts its effects by inhibiting the reuptake of monoamines, specifically dopamine, serotonin, and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The molecular targets of this compound are the dopamine, serotonin, and norepinephrine transporters. The compound binds to these transporters and prevents the reuptake of the neurotransmitters, thereby prolonging their action .
Comparison with Similar Compounds
RTI-51 Hydrochloride is similar to other phenyltropane derivatives such as RTI-31 and RTI-55. it has a unique balance of monoamine reuptake inhibition, with a higher affinity for dopamine transporters compared to serotonin and norepinephrine transporters. This makes it distinct from other compounds like RTI-121, which is more selective for dopamine transporters .
Similar Compounds
- RTI-31
- RTI-55
- RTI-121
- Cocaine (as a reference compound for comparison) .
Properties
CAS No. |
1391052-88-2 |
|---|---|
Molecular Formula |
C₁₆H₂₁BrClNO₂ |
Molecular Weight |
374.7 |
Synonyms |
(1R,2S,3S,5S)-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; [1R-(exo,exo)]-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; RTI 4229-51 Hydrochlori |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine-d3](/img/structure/B1146935.png)

![[(2R,3S,4R,5R)-5-acetamido-2,3,4-trihydroxy-6-oxohexyl] acetate](/img/structure/B1146937.png)






